5-Fluoro-2-methyl-thiobenzamide

Description

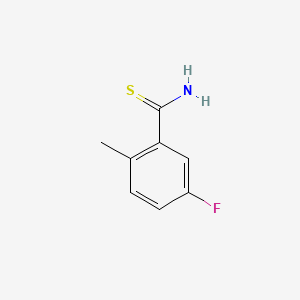

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWCADLLCQVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250676-94-8 | |

| Record name | 5-FLUORO-2-METHYL-THIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations

Molecular Modeling and Simulations

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Publicly available scientific literature does not currently provide specific molecular dynamics (MD) simulation studies focused on 5-Fluoro-2-methyl-thiobenzamide. MD simulations are powerful computational methods used to analyze the movements of atoms and molecules over time. For a molecule like this compound, such simulations could provide critical data on its conformational flexibility, the stability of different rotational isomers (rotamers), and how it interacts with its environment, such as solvents or biological macromolecules. These simulations would typically involve calculating the forces between atoms and using them to simulate the dynamic behavior of the molecule, revealing its preferred shapes and interaction patterns.

Application of Advanced Computational Methods (e.g., Electronic-Topological Method (ETM), Artificial Neural Networks (ANN)) for Activity Prediction

There is no specific application of the Electronic-Topological Method (ETM) or Artificial Neural Networks (ANN) for the activity prediction of this compound found in the reviewed literature. However, these advanced computational methods have been successfully applied to the broader class of thiobenzamide (B147508) derivatives to establish structure-activity relationships (QSAR). researchgate.net

The ETM and ANN are used to identify molecular fragments and topological features that are critical for a compound's biological activity. For instance, in studies of thiobenzamide derivatives as influenza fusion inhibitors, these methods have been used to calculate specific molecular fragments responsible for activity and to develop predictive QSAR models. nih.gov Such an approach for this compound would involve calculating various molecular descriptors and using them to train a neural network to predict its potential biological activities.

Solid-State Computational Studies

Computational investigations into the solid-state properties of analogous compounds offer significant insights into the crystalline characteristics of this compound.

Crystal Structure Prediction and Analysis of Packing Motifs

Crystal structure prediction (CSP) calculations have been instrumental in understanding the solid-state packing of thiobenzamides and the role of fluorine substitution. nih.govfigshare.com For thiobenzamide and its derivatives, a common and significant structural feature is the formation of hydrogen-bonded tapes. nih.gov Computational studies reveal that these molecules often organize into parallel dimeric or catemeric tapes, which then pack together to form the crystal lattice. nih.gov

| Motif/Contact | Description | Relevance to Fluorinated Thiobenzamides |

|---|---|---|

| Dimeric/Catemeric Tapes | Primary structural elements formed through hydrogen bonding. | Fundamental building blocks of the crystal structure. nih.gov |

| Double Tape Motif | Packing arrangement composed of two parallel tapes. | A common packing motif observed in fluorinated derivatives. nih.gov |

| V-Contacts | Edge-to-face interactions between phenyl rings of neighboring tapes. | Contribute to the stability of the three-dimensional crystal lattice. nih.gov |

| P-Contacts | Parallel interactions between phenyl rings. | Occur in both parallel and antiparallel arrangements between tapes. nih.gov |

Computational Insights into Crystal Disorder Suppression through Fluorination

A significant finding from computational studies is the role of fluorination in suppressing crystal disorder. figshare.comacs.org Thiobenzamide itself shows a propensity to form disordered crystals, which complicates structural determination and can affect material properties. nih.gov Computational crystal structure prediction calculations help to rationalize why fluorination mitigates this issue. researchgate.netacs.org

CSP calculations reveal a much denser lattice energy landscape for non-fluorinated benzamide (B126) and thiobenzamide compared to their fluorinated counterparts. researchgate.netfigshare.comacs.org A dense energy landscape means there are many possible crystal packing arrangements with very similar, low energies. This energetic similarity makes it easier for disorder, such as stacking faults, to occur during crystal growth.

In contrast, for fluorinated analogs like 2-fluorobenzamide, the energy gaps between different potential packing arrangements are significantly larger. nih.gov This suggests that there is a more defined and energetically favorable packing motif, making the formation of a well-ordered crystal more likely and suppressing the tendency for disorder. researchgate.netacs.org Studies have shown that even a small incorporation (20-30%) of a fluorinated analog is sufficient to suppress disorder without altering the fundamental packing motif. figshare.comacs.org This effect is attributed to the fluorine substitution making disorder less energetically favorable.

Preclinical Research and Mechanistic Investigations of Action

In Vitro Mechanistic Studies of 5-Fluoro-2-methyl-thiobenzamide

The biological activity of thiobenzamide (B147508) and its derivatives is contingent upon metabolic activation by cellular enzymes. The primary activation pathway involves S-oxidation, a process catalyzed by two principal enzyme systems: flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. nih.govnih.gov For the parent compound, thiobenzamide, both FMO and CYP isoforms contribute to its metabolism. nih.gov The initial product is the thiobenzamide S-oxide (TBSO), which is more reactive than the parent compound. nih.govnih.gov

The substitution pattern on the benzamide (B126) ring significantly influences these enzymatic pathways. Structure-activity relationship (SAR) studies on thiobenzamide derivatives have revealed that:

Electronic Effects: Electron-donating groups at the meta or para positions enhance the rate of metabolic activation and associated toxicity. nih.gov Conversely, electron-withdrawing groups are expected to decrease the rate of S-oxidation. In this compound, the 5-fluoro group is electron-withdrawing, which would predict a slower activation, while the 2-methyl group is weakly electron-donating.

Steric Effects: The presence of an ortho substituent, such as the 2-methyl group in this compound, is known to sterically hinder the subsequent reactions of the reactive metabolites, thereby blocking covalent binding and abrogating toxicity. nih.govnih.gov

While direct enzymatic inhibition data for this compound is not available, some fluorinated compounds are known to act as mechanism-based enzyme inhibitors. nih.govnih.gov For instance, the metabolite of 5-fluorouracil, 5-fluoro-dUMP, is a classic suicide inhibitor of thymidylate synthase. nih.gov It is plausible that metabolites of fluorinated thiobenzamides could also act as inhibitors of the metabolizing enzymes themselves, such as CYPs, or other cellular enzymes, but this requires specific investigation.

Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), are crucial for identifying the direct interactions between a drug or its metabolites and intracellular proteins. elrig.orgpromegaconnections.comresearchgate.net For thiobenzamide, its reactive metabolites are known to covalently bind to a wide array of cellular proteins, which constitutes the primary form of target engagement. nih.govacs.org

The covalent modification of these protein targets can disrupt their function, leading to the modulation of various downstream signaling pathways. The consequences of thiobenzamide metabolite binding are often discussed in the context of three major mechanisms of toxicity: acs.orgacs.org

Inhibition of Cellular Homeostasis: Adduction to enzymes critical for cellular energy and maintenance can lead to metabolic collapse.

Unfolded Protein Response (UPR): Modification of proteins can lead to misfolding, triggering the UPR and endoplasmic reticulum (ER) stress.

Interference with Kinase Signaling: Covalent binding can disrupt kinase-based signaling cascades that regulate cell survival and apoptosis, such as the MAPK pathway. google.com

Some thiobenzamide derivatives have been explored as donors of hydrogen sulfide (B99878) (H₂S), a gasotransmitter that modulates signaling pathways like the ERK and PKC pathways. acs.org While this is a potential pharmacological mechanism, the primary focus for hepatotoxic thioamides remains on the consequences of covalent binding by reactive metabolites. For this compound, the ortho-methyl group is predicted to significantly reduce covalent binding, which would in turn be expected to attenuate the modulation of these downstream pathways compared to the unhindered parent compound. nih.gov

The bioactivation of thiobenzamides is a multi-step process initiated by the thiocarbonyl sulfur atom. nih.gov This pathway is considered a critical event for the biological activity of this class of compounds. nih.govnih.gov

The established mechanism involves two sequential S-oxidations: nih.gov

First Oxidation: The parent thiobenzamide is oxidized by FMO or CYP enzymes to form a thiobenzamide S-oxide (TBSO), also known as a sulfine. This intermediate is more reactive and toxic than the parent compound. nih.govnih.gov

Second Oxidation: The TBSO is further oxidized to a highly electrophilic and reactive thiobenzamide S,S-dioxide (TBSO₂), also referred to as a sulfene. nih.gov

This TBSO₂ intermediate, or its iminosulfinic acid tautomer [PhC(=NH)SO₂H], is the ultimate reactive species responsible for acylating biological nucleophiles. acs.orgacs.org The reactivity of this intermediate is heavily influenced by the substituents on the aromatic ring. Electron-donating groups accelerate the initial S-oxidation, increasing the rate of formation of the reactive metabolite and enhancing toxicity. nih.gov In contrast, the ortho-methyl group in this compound would sterically impede the ability of the TBSO₂ metabolite to acylate macromolecules, a factor known to abrogate toxicity without necessarily blocking metabolism itself. nih.govnih.gov

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the phase I metabolism of a vast number of xenobiotics, including thioamides. washington.edumdpi.com For thiobenzamide, CYPs, alongside FMOs, catalyze the initial, critical S-oxidation step. nih.gov Specifically, CYP2E1 has been implicated in the oxidation of thiocarbonyl compounds. nih.gov

The contribution of each enzyme system can vary. One study using rat liver microsomes indicated that both FMO and CYP pathways are significant in thiobenzamide metabolism. nih.gov The specific substitutions on the thiobenzamide ring can alter the relative importance of these pathways. The presence of the 5-fluoro and 2-methyl groups on this compound could potentially shift the metabolic preference towards or away from certain CYP isoforms compared to the parent compound, although specific studies on this derivative are lacking. The formation of reactive metabolites via CYP pathways can sometimes lead to mechanism-based inactivation of the CYP enzymes themselves through the formation of metabolic-intermediate complexes (MICs) with the heme iron. researchgate.net

Table 1: Enzymes Involved in the Bioactivation of Thiobenzamide This table is based on data for the parent compound, thiobenzamide.

| Enzyme Family | Specific Enzymes Implicated | Role in Metabolism | Reference |

|---|---|---|---|

| Flavin-containing Monooxygenases (FMO) | FMO | Catalyzes the first S-oxidation to Thiobenzamide S-oxide (TBSO). | nih.govnih.gov |

| Cytochrome P450 (CYP) | CYP2E1 and possibly others | Catalyzes the first S-oxidation to Thiobenzamide S-oxide (TBSO). | nih.govnih.gov |

A hallmark of thiobenzamide's mechanism of action is the extensive covalent binding of its reactive metabolites to cellular macromolecules. nih.gov This adduction is considered the primary trigger for the subsequent cytotoxic events. nih.gov The principal targets are proteins and specific classes of lipids. nih.govacs.org

Lipid Adduction: The reactive thiobenzamide metabolite preferentially modifies phosphatidylethanolamine (B1630911) (PE), a major component of microsomal membranes. nih.govnih.gov Mass spectral analysis has identified these adducts as N-benzimidoyl derivatives of PE. nih.govacs.org In one study, up to 25% of the total microsomal PE was modified within 5 hours of a hepatotoxic dose of thiobenzamide. nih.govacs.org

Protein Adduction: In rat liver, high levels of covalent binding to both cytosolic and microsomal proteins have been observed. nih.govacs.org Proteomic studies have identified dozens of specific protein targets. acs.orgoup.com Interestingly, the modification on proteins is more complex than on lipids. The lysine (B10760008) side chains of target proteins are modified to form both benzimidoyl adducts and benzoyl adducts. acs.orgacs.org It is proposed that the iminosulfinic acid metabolite can either directly benzimidoylate lysine or first hydrolyze and then benzoylate the lysine residue. acs.orgacs.org

The structure-activity relationship for covalent binding is very clear: ortho substitution on the thiobenzamide ring sterically blocks the ability of the reactive S,S-dioxide intermediate to acylate nucleophiles. nih.govnih.gov This steric hindrance is a dominant effect that abrogates both covalent binding and toxicity. nih.gov Therefore, for this compound, the presence of the 2-methyl group is strongly predicted to prevent or significantly reduce the covalent modification of proteins and lipids, distinguishing its mechanistic profile from that of the parent thiobenzamide.

Table 2: Functional Classification of Protein Targets of Thiobenzamide Metabolites This table summarizes the types of proteins identified as targets for the parent compound, thiobenzamide, in rat liver studies.

| Functional Class | Number of Identified Proteins (Cytosolic) | Number of Identified Proteins (Microsomal) |

|---|---|---|

| Intermediary metabolism | 14 | 5 |

| Protein folding, heat shock, and stress response | 7 | 4 |

| Binding/Carrier proteins | 5 | 1 |

| Xenobiotic metabolism | 5 | 4 |

| Redox regulation | 4 | 2 |

| Cytoskeleton/Structural proteins | 4 | 1 |

| Protein degradation | 2 | 1 |

| Receptors/Signal transduction | 1 | 0 |

| Nucleic acid metabolism | 1 | 0 |

| Other | 1 | 4 |

Data compiled from Ikehata et al., as presented in Hanzlik et al. (2013). oup.comoup.com

Pharmacological Mechanisms in Model Systems

The primary pharmacological effect of thiobenzamide studied in animal models, particularly in rats, is acute, dose-dependent hepatotoxicity. nih.govnih.gov This is characterized by centrilobular necrosis, steatosis (fatty liver), and cholestasis. nih.govnih.gov This toxicological endpoint has been used extensively to probe the mechanistic details of this class of compounds.

The mechanism in these model systems is directly linked to the in vitro findings:

Metabolic Bioactivation: The toxicity is dependent on the metabolic activation via S-oxidation in the liver. nih.govnih.gov

Covalent Binding: The resulting tissue damage is strongly correlated with the extent of covalent binding of the reactive metabolites to liver proteins and lipids. nih.govacs.org

The structure-activity relationships observed in vitro hold true in vivo. Thiobenzamide derivatives with electron-donating substituents are more potent hepatotoxins, whereas those with ortho substituents that sterically block covalent binding are non-toxic. nih.govnih.gov Based on this established model, this compound, due to its ortho-methyl group, would be predicted to have significantly attenuated or no hepatotoxicity in rat models compared to the parent compound. nih.gov

While hepatotoxicity is the most studied effect, other biological activities have been noted for thiobenzamide derivatives, including potential antitubercular and anticancer activities, although the mechanisms are less defined. nih.gov Some derivatives are also being explored as hydrogen sulfide (H₂S) donors, which could confer pharmacological effects related to H₂S signaling, such as vasodilation and cardioprotection. acs.org However, for this compound itself, specific in vivo studies are required to determine its distinct pharmacological profile.

Anticancer Activity and Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation, Microtubule Binding)

No specific studies detailing the anticancer activity of this compound were identified. There is no available data on its potential to induce apoptosis, modulate the cell cycle, or bind to microtubules in cancer cell lines.

Antiviral Mechanisms, such as Influenza Fusion Inhibition

There is no information available in the reviewed literature to suggest that this compound has been investigated as an antiviral agent or as an inhibitor of influenza fusion.

Mechanisms of Enzyme Inhibition (e.g., α-Glucosidase Inhibition)

No studies were found that evaluated the inhibitory effects of this compound on α-glucosidase or any other enzyme. Consequently, there is no data on its mechanism of enzyme inhibition.

Investigation of Other Relevant Biological Activities and Their Molecular Basis

A thorough search did not yield any reports on other specific biological activities or investigations into the molecular basis of action for this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Fluoro-2-methyl-thiobenzamide, and how are reaction conditions optimized for yield?

- Answer: The synthesis typically involves multi-step protocols. A plausible route starts with 5-fluoro-2-methylbenzoic acid, which is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions . Subsequent reaction with ammonium thiocyanate (NH₄SCN) in acetone yields the thiobenzamide. Critical parameters include:

Q. How is this compound structurally characterized, and which spectroscopic techniques are pivotal for functional group identification?

- Answer: Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.0–8.0 ppm, with splitting patterns indicating fluorine coupling (e.g., meta-fluorine in the benzene ring) . The thioamide (-C(=S)-NH₂) group shows characteristic NH₂ protons at δ 6.5–7.5 ppm (broad) and a thiocarbonyl (C=S) stretch at ~1250 cm⁻¹ in IR spectroscopy .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z ≈ 183 for C₈H₇FNS) .

- Elemental analysis : Validates stoichiometry (e.g., %C, %N within ±0.3% of theoretical values) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer: The compound serves as a precursor for bioactive derivatives:

- Enzyme inhibitors : The fluorine atom enhances electronegativity, improving binding to catalytic sites (e.g., kinase inhibitors) .

- Antimicrobial agents : Thiobenzamide derivatives disrupt bacterial cell wall synthesis via thioamide-metal coordination .

- Probes for mechanistic studies : Fluorine’s NMR-active nucleus (¹⁹F) allows tracking in metabolic pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound derivatives be addressed?

- Answer: Regioselectivity is influenced by:

- Directing groups : The methyl group at position 2 directs electrophiles to the para position relative to fluorine. For meta substitution, nitro or carbonyl groups can be introduced temporarily .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C-C bond formation .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data during characterization?

- Answer: Contradictions (e.g., unexpected NMR splitting or missing IR peaks) require:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies and chemical shifts, identifying experimental anomalies .

- Isolation of intermediates : Purify by column chromatography (silica gel, hexane/EtOAc gradient) to remove impurities mimicking spectral noise .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Answer: Stability studies involve:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C indicates thermal robustness) .

- Accelerated degradation : Expose to UV light (λ = 254 nm) or acidic/basic conditions (pH 1–13) to identify degradation products via HPLC-MS .

- Storage optimization : Store at –20°C under argon to prevent oxidation of the thioamide group .

Methodological Notes

- Synthesis optimization : Pilot reactions should test solvent systems (e.g., THF vs. DCM) and catalyst loadings (e.g., 5–20 mol% AlCl₃) to maximize yield .

- Data interpretation : Always cross-reference NMR shifts with databases (e.g., PubChem ) to confirm assignments.

- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial studies, correlating substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.